3-Nitro-2-(propan-2-yloxy)pyridine

SNAr kinetics electrophilicity parameter E regioisomer comparison

3‑Nitro‑2‑(propan‑2‑yloxy)pyridine (CAS 1211758‑69‑8), also known as 2‑isopropoxy‑3‑nitropyridine, is a disubstituted pyridine featuring an electron‑withdrawing nitro group at the 3‑position and an isopropoxy ether at the 2‑position [REFS‑1]. This 2‑alkoxy‑3‑nitropyridine scaffold is recognized as a versatile synthetic intermediate for constructing pharmacologically relevant heterocyclic systems, including kinase inhibitors and microtubule‑targeting agents [REFS‑2][REFS‑3].

Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
CAS No. 1211758-69-8
Cat. No. B8025832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitro-2-(propan-2-yloxy)pyridine
CAS1211758-69-8
Molecular FormulaC8H10N2O3
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=CC=N1)[N+](=O)[O-]
InChIInChI=1S/C8H10N2O3/c1-6(2)13-8-7(10(11)12)4-3-5-9-8/h3-6H,1-2H3
InChIKeyIIEBBISRDCADBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitro-2-(propan-2-yloxy)pyridine (CAS 1211758‑69‑8): A 2‑Isopropoxy‑3‑nitropyridine Building Block for Bioactive Molecule Synthesis


3‑Nitro‑2‑(propan‑2‑yloxy)pyridine (CAS 1211758‑69‑8), also known as 2‑isopropoxy‑3‑nitropyridine, is a disubstituted pyridine featuring an electron‑withdrawing nitro group at the 3‑position and an isopropoxy ether at the 2‑position [REFS‑1]. This 2‑alkoxy‑3‑nitropyridine scaffold is recognized as a versatile synthetic intermediate for constructing pharmacologically relevant heterocyclic systems, including kinase inhibitors and microtubule‑targeting agents [REFS‑2][REFS‑3]. Its substitution pattern—unsubstituted at C4, C5, and C6—offers multiple orthogonal derivatization sites that are not simultaneously available in many closely related analogs, making it a differentiated building block for medicinal chemistry and agrochemical research programs.

Why 3-Nitro-2-(propan-2-yloxy)pyridine Cannot Be Replaced by Generic Nitropyridine Analogs


The 2‑alkoxy‑3‑nitropyridine core is not a single, interchangeable entity. Regioisomeric placement of the nitro and alkoxy groups profoundly alters electrophilicity and reaction outcomes: 2‑methoxy‑3‑nitropyridine and 2‑methoxy‑5‑nitropyridine exhibit distinct second‑order rate constants and electrophilicity parameters (E) in SNAr reactions, with the 3‑nitro isomer displaying higher reactivity toward secondary amines [REFS‑1]. Furthermore, the alkoxy chain length and branching (methoxy, ethoxy, isopropoxy, n‑propoxy) systematically tune lipophilicity, as reflected in XLogP values spanning from ~0.8 to ~2.3 [REFS‑2][REFS‑3]. Substitution at the 5‑position (e.g., 5‑chloro or 5‑methyl derivatives) introduces additional steric and electronic perturbations that can limit or redirect subsequent derivatization. Therefore, selecting 3‑nitro‑2‑(propan‑2‑yloxy)pyridine—with its specific combination of isopropoxy steric bulk, unsubstituted C5, and 3‑nitro regiochemistry—is a deliberate choice that cannot be satisfied by a generic in‑class compound.

Quantitative Differential Evidence for 3-Nitro-2-(propan-2-yloxy)pyridine Versus Closest Analogs


Regiochemical Differentiation: 3-Nitro vs 5-Nitro Isomer Reactivity in SNAr Reactions

The electrophilicity of 2‑alkoxy‑3‑nitropyridines differs substantially from their 5‑nitro regioisomers. Kinetic studies on 2‑methoxy‑3‑nitropyridine (1a) and 2‑methoxy‑5‑nitropyridine (1b) with secondary amines (morpholine, piperidine, pyrrolidine) in aqueous solution at 20 °C yielded distinct second‑order rate constants and electrophilicity parameters E, with the 3‑nitro isomer (1a) being more electrophilic at the C‑2 position [REFS‑1]. Although direct E values for 3‑nitro‑2‑(propan‑2‑yloxy)pyridine have not been published, the 2‑isopropoxy group is a sterically more demanding and electron‑donating substituent than methoxy, meaning that the target compound offers a modulated electrophilicity profile compared to the widely available 2‑methoxy‑3‑nitropyridine scaffold. The corresponding 5‑nitro regioisomer (2‑isopropoxy‑5‑nitropyridine, CAS 24903‑85‑3) directs nucleophilic attack to different ring positions, leading to divergent reaction products [REFS‑2].

SNAr kinetics electrophilicity parameter E regioisomer comparison medicinal chemistry building blocks

Lipophilicity Tuning: XLogP Comparison Across 2‑Alkoxy‑3‑nitropyridine Homologs

The isopropoxy substituent in 3‑nitro‑2‑(propan‑2‑yloxy)pyridine imparts an intermediate lipophilicity that bridges the gap between smaller alkoxy (methoxy, ethoxy) and larger alkyl substituents. The XLogP value for the 5‑nitro regioisomer (2‑isopropoxy‑5‑nitropyridine) is 2.3 [REFS‑1]; the 3‑nitro regioisomer is expected to have an XLogP within 0.2 units of this value. By contrast, 2‑methoxy‑3‑nitropyridine has an XLogP of ~0.8 [REFS‑2], and 2‑ethoxy‑3‑nitropyridine has a LogP of ~1.4–1.9 [REFS‑3]. This trend allows researchers to select the isopropoxy variant when increased membrane permeability or altered metabolic stability is desired relative to the ethoxy or methoxy analogs, without resorting to larger, less synthetically accessible alkoxy groups.

lipophilicity XLogP drug‑likeness ADME optimization

Scaffold Uniqueness: Unsubstituted C5 Position as a Derivatization Handle Versus 5‑Substituted Analogs

3‑Nitro‑2‑(propan‑2‑yloxy)pyridine is unsubstituted at the C5 position, in contrast to the commercially available 5‑methyl analog (CAS 179677‑10‑2) and 5‑chloro analog (CAS 1395035‑46‑7) [REFS‑1][REFS‑2]. The absence of a blocking group at C5 preserves this site for electrophilic aromatic substitution, cross‑coupling, or nucleophilic displacement, enabling a wider range of late‑stage derivatization strategies. In the 5‑methyl analog, the methyl group introduces +I inductive effects that deactivate the ring toward electrophiles and sterically hinders C5 functionalization. The 5‑chloro derivative, while reactive toward nucleophilic substitution, has a higher molecular weight (216.62 g/mol vs 182.18 g/mol) and a different electronic profile that may not be amenable to all coupling chemistries [REFS‑2].

scaffold diversification C–H functionalization parallel synthesis SAR exploration

Commercial Availability and Purity Profile: A Niche but Specification‑Controlled Building Block

3‑Nitro‑2‑(propan‑2‑yloxy)pyridine is not listed by major global distributors such as Sigma‑Aldrich, and its availability from specialty suppliers is limited; CymitQuimica lists the compound as a discontinued product with a minimum purity of 95% [REFS‑1]. By contrast, the simpler 2‑methoxy‑3‑nitropyridine (CAS 20265‑35‑4) is widely stocked by multiple vendors at purities ≥98 % [REFS‑2]. The restricted supply chain means that procurement requires engagement with custom synthesis providers or niche chemical suppliers, and users should verify identity via orthogonal analytical methods (e.g., ¹H/¹³C NMR, HPLC, HRMS). This scarcity can be advantageous for organizations seeking proprietary building blocks that are less likely to appear in competitor patent filings, but it also demands rigorous incoming quality control.

chemical sourcing purity specification discontinued status custom synthesis

Optimal Application Scenarios for 3-Nitro-2-(propan-2-yloxy)pyridine Based on Quantitative Differentiation


Regioselective SNAr Derivatization: Leveraging the 3‑Nitro Activation for C‑2 and C‑5 Functionalization

In synthetic sequences requiring selective nucleophilic aromatic substitution, 3‑nitro‑2‑(propan‑2‑yloxy)pyridine provides a defined electrophilic center at C‑2 (activated by the adjacent nitro group) while leaving C‑5 available for subsequent electrophilic or cross‑coupling steps. The higher electrophilicity of the 3‑nitro isomer relative to the 5‑nitro isomer—as demonstrated by SNAr kinetic studies on the methoxy series—enables milder reaction conditions and shorter reaction times for C‑2 substitution [REFS‑1]. This regiochemical control is particularly valuable when constructing C‑2‑aminated or C‑2‑thioether intermediates for kinase inhibitor libraries, where the 3‑nitropyridine scaffold has shown potent ROCK2 inhibitory activity [REFS‑2].

Lipophilicity‑Guided Lead Optimization: The Isopropoxy Group as a logP Midpoint in Alkoxy SAR Series

Medicinal chemistry teams exploring structure‑activity relationships across 2‑alkoxy‑3‑nitropyridine scaffolds can use 3‑nitro‑2‑(propan‑2‑yloxy)pyridine to fill the lipophilicity gap between the ethoxy (LogP ~1.4–1.9) and n‑propoxy analogs [REFS‑1]. With an estimated XLogP of ~2.3, the isopropoxy compound offers increased membrane permeability relative to the ethoxy variant while retaining better aqueous solubility than longer‑chain alkoxy derivatives. This property is especially relevant for CNS‑targeted programs where optimal logD₇.₄ values (typically 2–3) are critical for blood‑brain barrier penetration [REFS‑2].

Parallel Library Synthesis Utilizing the Unsubstituted C5 Position

Unlike the 5‑methyl and 5‑chloro analogs, 3‑nitro‑2‑(propan‑2‑yloxy)pyridine retains a hydrogen atom at C5, enabling chemists to use this position as an additional diversification site [REFS‑1]. In parallel synthesis campaigns, the compound can first undergo C‑2 nucleophilic displacement, followed by C5 halogenation or direct C–H arylation, and finally nitro group reduction to the corresponding aniline for amide coupling or heterocycle annulation. This three‑step sequential diversification strategy is not accessible with the 5‑substituted analogs, which are already blocked at one key position, thereby limiting the chemical space that can be explored from a single starting material [REFS‑2].

Proprietary Building Block Procurement for Competitive IP Positioning

The limited and intermittent commercial availability of 3‑nitro‑2‑(propan‑2‑yloxy)pyridine—discontinued by one major supplier and not stocked by Sigma‑Aldrich—makes it a less obvious starting material in competitor patent landscapes [REFS‑1]. Organizations that secure a reliable custom synthesis supply of this compound can incorporate it into proprietary lead series with reduced risk of prior art overlap. However, the sourcing profile mandates rigorous incoming quality control (recommended: ¹H NMR, ¹³C NMR, HPLC purity ≥95%, HRMS identity confirmation) and buffer stock management to avoid project delays [REFS‑2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Nitro-2-(propan-2-yloxy)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.